Morpholine, 4-(2-thienylacetyl)-

Description

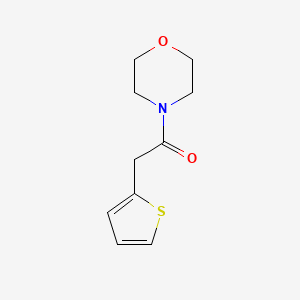

Morpholine derivatives are pivotal in medicinal chemistry due to their versatile pharmacological properties. "Morpholine, 4-(2-thienylacetyl)-" is a morpholine-based compound featuring a 2-thienylacetyl substituent. The 2-thienylacetyl group introduces a thiophene ring linked via an acetyl moiety, which may enhance electronic interactions and metabolic stability compared to simpler morpholine derivatives .

Properties

CAS No. |

143417-09-8 |

|---|---|

Molecular Formula |

C10H13NO2S |

Molecular Weight |

211.28 g/mol |

IUPAC Name |

1-morpholin-4-yl-2-thiophen-2-ylethanone |

InChI |

InChI=1S/C10H13NO2S/c12-10(8-9-2-1-7-14-9)11-3-5-13-6-4-11/h1-2,7H,3-6,8H2 |

InChI Key |

YQYAJHBIKRXEGG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison of "Morpholine, 4-(2-thienylacetyl)-" with structurally or functionally similar morpholine derivatives:

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formulas in cited evidence.

Key Comparison Metrics

Substituent Effects on Bioactivity

- Thiophene vs. Thiazole/Imidazole: The 2-thienylacetyl group in the target compound shares electronic similarities with thiazole/imidazole rings in VPC-14449 .

- Thiomorpholine vs. Morpholine : Replacing oxygen with sulfur (as in 4-(4-nitrophenyl)thiomorpholine) increases lipophilicity by ~0.5 logP units, favoring blood-brain barrier penetration but requiring structural optimization to avoid toxicity .

Physicochemical Properties

- Crystal Packing : The acetyl group in "Morpholine, 4-(2-thienylacetyl)-" may disrupt intermolecular hydrogen bonding compared to 4-(4-nitrophenyl)thiomorpholine, which forms centrosymmetric dimers via C–H···O bonds .

- Solubility : Morpholine-linked Naproxen derivatives (e.g., ) demonstrate improved aqueous solubility over parent compounds due to morpholine’s polarity .

Preparation Methods

Reaction Mechanism

The secondary amine group of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-thienylacetyl chloride. Triethylamine (TEA) is employed to neutralize the generated HCl, shifting the equilibrium toward product formation:

Procedure

-

Reagent Setup : Morpholine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.

-

Chloride Addition : 2-Thienylacetyl chloride (1.1 equiv) is added dropwise at 0–5°C to minimize side reactions.

-

Base Introduction : TEA (1.2 equiv) is introduced to scavenge HCl.

-

Reaction Completion : The mixture is stirred at room temperature for 6–8 hours, monitored by TLC.

-

Workup : The organic layer is washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated.

-

Purification : Column chromatography (3% MeOH/DCM) yields the pure product as a colorless liquid.

Optimization Considerations

-

Temperature Control : Exothermic reactions during chloride addition necessitate cooling to prevent thermal degradation.

-

Solvent Choice : DCM’s low polarity favors nucleophilic substitution while solubilizing both reactants.

-

Stoichiometry : A slight excess of acyl chloride ensures complete conversion of morpholine.

Coupling of 2-Thienylacetic Acid with Morpholine Using Carbodiimide Reagents

An alternative route employs carbodiimide-mediated coupling, circumventing the use of moisture-sensitive acid chlorides. This method is advantageous for labs lacking specialized facilities for handling corrosive reagents.

Reaction Mechanism

The coupling agent (e.g., EDCl or DCC) activates the carboxylic acid group of 2-thienylacetic acid, forming an active ester intermediate. Morpholine then displaces the leaving group to form the amide bond:

Procedure

-

Acid Activation : 2-Thienylacetic acid (1.0 equiv), EDCl (1.2 equiv), and DMAP (0.1 equiv) are combined in DCM.

-

Amine Addition : Morpholine (1.1 equiv) is added, and the reaction is stirred at 25°C for 12 hours.

-

Workup : The mixture is filtered to remove urea byproducts, washed with dilute HCl, and concentrated.

-

Purification : Recrystallization from ethanol/water (3:1) affords crystalline product.

Advantages and Limitations

-

Yield : Typically 65–75%, lower than acid chloride methods due to competing side reactions.

-

Scalability : Requires stoichiometric coupling agents, increasing cost for large-scale synthesis.

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity under reverse-phase conditions (C18 column, MeOH:H₂O = 70:30).

Industrial and Regulatory Considerations

-

Scalability : Acid chloride methods are preferred in industry due to higher yields and lower reagent costs.

-

Safety Protocols : OSHA guidelines mandate fume hoods for HCl gas management during acid chloride reactions.

-

Regulatory Status : Listed in Sigma-Aldrich’s building block catalog (Product No. T312606), indicating commercial viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.